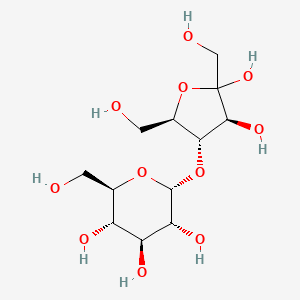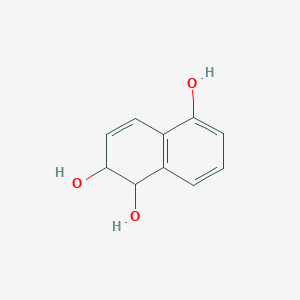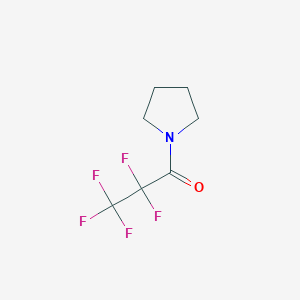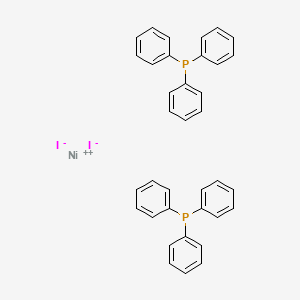
Acid Red 362
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Red 362 is a synthetic dye belonging to the class of acid dyes. It is primarily used in the textile industry for dyeing fibers such as wool, silk, and nylon. The compound is known for its brilliant red color and excellent dyeing properties, making it a popular choice for various industrial applications .
Preparation Methods
The synthesis of Acid Red 362 involves the diazotization of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid, followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The resulting product is then converted into a 1:2 chromium complex . Industrial production methods typically involve large-scale chemical reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Acid Red 362 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Acid Red 362 has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks, cosmetics, and other products .
Mechanism of Action
The mechanism of action of Acid Red 362 involves its interaction with specific molecular targets, leading to the desired effects. In the case of dyeing, the compound forms ionic bonds with the fibers, resulting in strong and stable coloration. The molecular pathways involved in its action depend on the specific application and the nature of the target material .
Comparison with Similar Compounds
Acid Red 362 can be compared with other similar compounds, such as:
Acid Red 88: Another acid dye with similar dyeing properties but different chemical structure.
Disperse Red 362: A disperse dye used for dyeing synthetic fibers like polyester.
Acid Red 1: A dye with similar applications but different chemical composition.
The uniqueness of this compound lies in its specific chemical structure, which imparts excellent dyeing properties and stability under various conditions .
Properties
Molecular Formula |
C36H30I2NiP2 |
|---|---|
Molecular Weight |
837.1 g/mol |
IUPAC Name |
nickel(2+);triphenylphosphane;diiodide |
InChI |
InChI=1S/2C18H15P.2HI.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 |
InChI Key |
AKXNPPNNEDIAJL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni+2].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



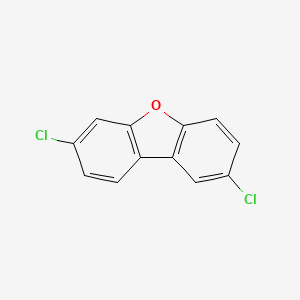
![N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide](/img/structure/B13414053.png)
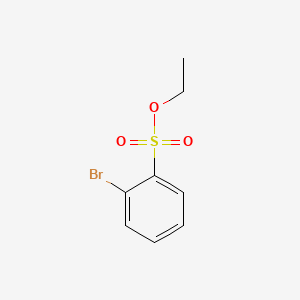

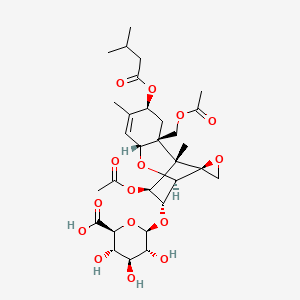
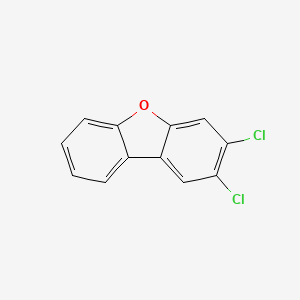
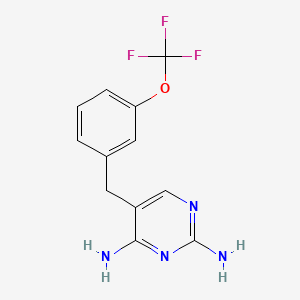
![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)


